molecular formula C9H8BrNO2 B2390299 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one CAS No. 2375273-74-6

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Cat. No.: B2390299
CAS No.: 2375273-74-6
M. Wt: 242.072
InChI Key: HKIHNCYCIONKPR-UHFFFAOYSA-N
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Description

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a bromine atom attached to the benzene ring. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield 1,4-benzoxazepin-2-one derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and Cu(I)-catalyzed cycloaddition of azido-alkynes has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced benzoxazepine derivatives, and substitution reactions can result in various substituted benzoxazepine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that certain benzoxazepine derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s ability to interact with cellular proteins and enzymes plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry.

Properties

IUPAC Name

8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIHNCYCIONKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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